3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing nitrogen and oxygen. This compound is characterized by the presence of a propanoic acid moiety and a methoxyethyl substituent on the oxadiazole ring. The unique structure of this compound suggests potential applications in various fields, including pharmaceuticals and agrochemicals.
The synthesis of 3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid can be traced back to research focused on developing novel oxadiazole derivatives with enhanced biological activities. These compounds have been investigated for their potential as anti-inflammatory agents, antimicrobial agents, and in other therapeutic applications.
This compound can be classified as:
The synthesis of 3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves multi-step organic reactions. The following general steps outline a common synthetic route:
The synthesis may require specific reagents such as acetic anhydride for acetylation and appropriate catalysts or bases to facilitate reactions. Reaction conditions such as temperature and solvent choice play critical roles in yield and purity.
The chemical reactivity of 3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid is influenced by its functional groups:
Reactions are typically conducted under controlled conditions to optimize yields and minimize side products. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor reaction progress.
The mechanism of action for compounds like 3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid often involves interaction with biological targets such as enzymes or receptors:
Research indicates that derivatives of oxadiazoles can exhibit significant biological activity due to their ability to mimic natural substrates or inhibitors in biochemical pathways.
Quantitative analyses such as high-performance liquid chromatography may be used to determine purity levels and identify degradation products.
The potential applications of 3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid include:
The 1,2,4-oxadiazole heterocycle is a five-membered ring featuring one oxygen and two nitrogen atoms, historically termed "furadiazoles." This scaffold exhibits exceptional chemical stability, metabolic resistance, and bioisosteric versatility, making it indispensable in pharmaceutical and agrochemical design. Its bioisosteric equivalence to ester and amide functionalities allows it to circumvent metabolic liabilities such as hydrolysis, thereby enhancing the pharmacokinetic profiles of lead compounds [1] [4]. For example, the 1,2,4-oxadiazole ring in FDA-approved drugs like Ataluren (treatment for Duchenne muscular dystrophy) and Pleconaril (antiviral) contributes to target affinity and in vivo stability [1] [6].
The scaffold's physicochemical properties—moderate LogP (0.5–3.5), molecular weight (<500 Da), and topological polar surface area (TPSA <140 Ų)—facilitate membrane permeability and oral bioavailability, as demonstrated by SwissADME predictions for derivatives like Ox1–Ox7 [2]. Electronic effects from 3- and 5-position substituents further modulate reactivity: electron-withdrawing groups (e.g., trifluoromethylpyridine) enhance antibacterial activity against Xanthomonas oryzae (EC~50~ <20 μg/mL), while haloalkyl groups (e.g., chloromethyl) boost nematicidal effects by 150-fold compared to tioxazafen [3] [8].
Table 1: Key Physicochemical and Biological Properties of Representative 1,2,4-Oxadiazole Derivatives
Compound | Substituents | LogP | TPSA (Ų) | Biological Activity | Reference |
---|---|---|---|---|---|
Tioxazafen | 3-Phenyl, 5-(thiophen-2-yl) | 3.1 | 52.3 | Nematicide (broad-spectrum) | [8] |
Ox1 | 3-Aryl, 5-Cyclohexylamine | 2.8 | 65.7 | Anti-leishmanial (EC~50~ = 2.4 μg/mL) | [2] |
5v | Trifluoromethylpyridine-linked | 3.5 | 78.9 | Antibacterial (EC~50~ = 19.44 μg/mL vs Xoo) | [3] |
A1 | 5-(Chloromethyl), 4-Fluorophenyl | 2.9 | 52.3 | Nematicide (LC~50~ = 2.4 μg/mL vs B. xylophilus) | [8] |
The target compound, 3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid, integrates two underutilized structural motifs in oxadiazole chemistry: the methoxyethyl side chain and a carboxylic acid-terminated alkyl tether. The methoxyethyl group enhances lipophilicity and metabolic stability, as evidenced by its presence in anti-Alzheimer derivatives (e.g., compound 2c) that exhibit dual cholinesterase inhibition (IC~50~ <0.08 μM) and antioxidant activity comparable to quercetin [5]. Concurrently, the propanoic acid moiety enables unique binding modes via salt-bridge formation with enzymatic residues—a feature underexploited in existing oxadiazole nematicides and antibiotics [3] [8].
This combination addresses two limitations in current derivatives:
Despite advances in 1,2,4-oxadiazole chemistry, critical gaps persist:
Table 2: Research Gaps and Proposed Objectives for Target Compound Development
Research Gap | Objective | Methodological Approach |
---|---|---|
Sparse carboxylic acid derivatives | Synthesize propanoic acid-tethered oxadiazoles | K~2~CO~3~-mediated ester hydrolysis of precursor esters |
Unoptimized methoxyalkyl chains | Evaluate methoxyethyl vs. longer alkoxy chains (e.g., methoxypropyl) | Microwave-assisted heterocyclization |
Low yields in polar substrate cyclization | Optimize T3P/pyridine catalysis for carboxylic acid-containing intermediates | DoE (Design of Experiments) screening |
Objectives for investigating 3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: